molecular formula C14H12BF3O4 B1591369 (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-06-2

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1591369
CAS No.: 849062-06-2
M. Wt: 312.05 g/mol
InChI Key: ORLMAWFFRKHIFR-UHFFFAOYSA-N
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Description

“(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C14H12BF3O4 . It has a molecular weight of 312.05 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is OB(O)c1cccc(COc2ccc(OC(F)(F)F)cc2)c1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxy bridge. The second phenyl ring carries a trifluoromethoxy group .


Physical and Chemical Properties Analysis

The compound is solid in form . It has a boiling point and melting point in the range of 118-127 °C . The compound’s exact mass based on specific isotopes is 312.078 g/mol .

Scientific Research Applications

Catalytic Properties and Reactivity

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid and related compounds have been studied for their catalytic properties in facilitating chemical reactions. For instance, boronic acids are known to catalyze dehydrative condensation between carboxylic acids and amines, playing a crucial role in synthetic chemistry for the formation of amide bonds, as demonstrated by Wang et al. (2018) (Wang, Lu, & Ishihara, 2018). This catalytic activity is attributed to the unique electronic properties of the boronic acid moiety, which enable it to interact with substrates in a way that facilitates bond formation.

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of trifluoromethoxy phenylboronic acids have been extensively studied to understand their physicochemical characteristics. Adamczyk-Woźniak et al. (2021) investigated the structural properties of (trifluoromethoxy)phenylboronic acids, revealing insights into their acidity, molecular and crystal structures, and potential interactions with biomolecules (Adamczyk-Woźniak et al., 2021). These findings are crucial for the design of boronic acid derivatives with tailored properties for specific applications.

Reaction Mechanisms and Pathways

Understanding the reaction mechanisms and pathways involving boronic acids is essential for their application in organic synthesis and material science. Sikora et al. (2011) explored the reaction between peroxynitrite and boronates, providing valuable insights into the free radical pathways and product formation in these reactions (Sikora et al., 2011). Such studies are crucial for developing new synthetic methods and understanding the stability and reactivity of boronic acid derivatives.

Applications in Material Science

Boronic acids also find applications in material science, such as in the synthesis of polybenzoxazine precursors, where they contribute to the enhancement of material properties. Trejo-Machin et al. (2017) highlighted the use of phenolic compounds in the synthesis of polybenzoxazine, showcasing the versatility of boronic acids in polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biochemical Applications and Sensing

Boronic acids are utilized in biochemical applications, such as sensing and recognition of biological molecules. Guo, Shin, and Yoon (2012) discussed the development of boronic acid and boronate-based fluorescent chemosensors for monitoring various biologically relevant species, including carbohydrates and metal ions (Guo, Shin, & Yoon, 2012). This application underscores the potential of boronic acids in biomedical research and diagnostics.

Safety and Hazards

The compound has a GHS safety description of 26-36, indicating that it may cause eye irritation and should be avoided by people with sensitive skin .

Mechanism of Action

Target of Action

The primary target of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway can lead to the production of various biologically active molecules .

Pharmacokinetics

It’s known that the compound is solid at room temperature and has a boiling point of 118-127 °c . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and modulators of survival motor neuron protein .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound plays a crucial role, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a critical role in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing potential therapeutic agents targeting protease-related diseases .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that regulate various signaling pathways. By inhibiting specific kinases, this compound can alter cell proliferation, apoptosis, and differentiation. Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily through the inhibition of enzymes by forming reversible covalent bonds with their active sites. For instance, the boronic acid group of this compound interacts with the hydroxyl group of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for understanding the compound’s potential as a therapeutic agent and its role in regulating biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The presence of specific targeting signals, such as nuclear localization sequences, can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and cellular processes .

Properties

IUPAC Name

[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-6-4-12(5-7-13)21-9-10-2-1-3-11(8-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLMAWFFRKHIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584613
Record name (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-06-2
Record name B-[3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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